1H-pyrrolo[2,3-b]pyridin-3-ol
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Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving a pyridine derivative and a suitable cyclizing agent can yield the desired compound . Another method involves the use of a preformed pyrazole or pyridine, followed by specific modifications to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridin-3-ol can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives have been extensively studied for their inhibitory effects on various enzymes and receptors.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
1258406-15-3 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9) |
InChI Key |
NVHACOHMMJMOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2O)N=C1 |
Origin of Product |
United States |
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